molecular formula C4H9NO2S B12285107 1Lambda6,3-thiazinane-1,1-dione

1Lambda6,3-thiazinane-1,1-dione

Katalognummer: B12285107
Molekulargewicht: 135.19 g/mol
InChI-Schlüssel: SRDQFXQNSSVQDM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1Lambda6,3-Thiazinane-1,1-dione is a sulfur-containing heterocyclic compound with the molecular formula C4H9NO2S It is characterized by a six-membered ring structure that includes sulfur and nitrogen atoms, making it a member of the thiazine family

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1Lambda6,3-Thiazinane-1,1-dione can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable amine with sulfur dioxide can lead to the formation of the thiazinane ring. The reaction typically requires a catalyst and is conducted under an inert atmosphere to prevent oxidation.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.

Analyse Chemischer Reaktionen

Types of Reactions: 1Lambda6,3-Thiazinane-1,1-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: The nitrogen and sulfur atoms in the ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized thiazinane derivatives.

Wissenschaftliche Forschungsanwendungen

1Lambda6,3-Thiazinane-1,1-dione has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Wirkmechanismus

The mechanism of action of 1Lambda6,3-thiazinane-1,1-dione involves its interaction with specific molecular targets and pathways. The sulfur and nitrogen atoms in the ring can form coordination complexes with metal ions, influencing various biochemical processes. Additionally, the compound’s ability to undergo oxidation and reduction reactions allows it to participate in redox cycles, which can impact cellular functions.

Vergleich Mit ähnlichen Verbindungen

1Lambda6,3-Thiazinane-1,1-dione can be compared with other thiazine derivatives, such as:

    1,2-Thiazinane-1,1-dione: This compound has a similar ring structure but differs in the position of the sulfur atom.

    1,3-Thiazolidine-2,4-dione: Another sulfur-containing heterocycle with different chemical properties and applications.

Eigenschaften

Molekularformel

C4H9NO2S

Molekulargewicht

135.19 g/mol

IUPAC-Name

1,3-thiazinane 1,1-dioxide

InChI

InChI=1S/C4H9NO2S/c6-8(7)3-1-2-5-4-8/h5H,1-4H2

InChI-Schlüssel

SRDQFXQNSSVQDM-UHFFFAOYSA-N

Kanonische SMILES

C1CNCS(=O)(=O)C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.